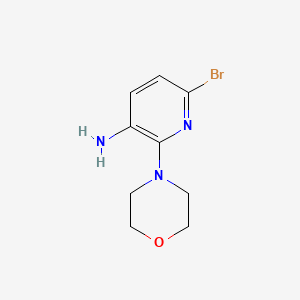

6-Bromo-2-morpholin-4-ylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-morpholin-4-ylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c10-8-2-1-7(11)9(12-8)13-3-5-14-6-4-13/h1-2H,3-6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCADJQCSZDXPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=N2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Bromo 2 Morpholin 4 Ylpyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 6-Bromo-2-morpholin-4-ylpyridin-3-amine is predicted to display distinct signals corresponding to the protons on the pyridine (B92270) ring, the morpholine (B109124) ring, and the amine group.

Pyridine Ring Protons: The two protons on the pyridine ring are expected to appear as two distinct doublets in the aromatic region of the spectrum. The proton at position 5 (adjacent to the bromine atom) and the proton at position 4 would couple to each other, resulting in this doublet splitting pattern.

Morpholine Ring Protons: The eight protons of the morpholine ring are chemically equivalent in pairs. The four protons adjacent to the oxygen atom would appear as a triplet, and the four protons adjacent to the nitrogen atom would also appear as a triplet, both in the aliphatic region of the spectrum.

Amine Protons: The two protons of the primary amine group (-NH₂) are expected to produce a broad singlet. The chemical shift of this signal can be variable and is dependent on factors such as solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Pyridine H-4, H-5 | ~ 6.5 - 8.0 | Doublet (d) | 1H each |

| Amine (-NH₂) | Variable, broad | Singlet (s) | 2H |

| Morpholine (-N-CH₂-) | ~ 3.0 - 3.5 | Triplet (t) | 4H |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of nine distinct carbon signals are anticipated, as there are no elements of symmetry that would make any carbons chemically equivalent.

Pyridine Ring Carbons: Five signals are expected for the five carbons of the pyridine ring. The carbon atom bonded to the bromine (C-6) would be significantly influenced by the halogen's electronegativity. The carbons bonded to nitrogen atoms (C-2 and C-3) would also show characteristic shifts.

Morpholine Ring Carbons: Two signals are predicted for the morpholine ring carbons. The two carbons adjacent to the nitrogen atom and the two carbons adjacent to the oxygen atom would each be chemically equivalent, resulting in two distinct signals in the aliphatic region.

Table 2: Predicted ¹³C NMR Signal Assignments

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~ 155 - 165 |

| Pyridine C-3 | ~ 120 - 130 |

| Pyridine C-4 | ~ 110 - 120 |

| Pyridine C-5 | ~ 135 - 145 |

| Pyridine C-6 | ~ 100 - 110 |

| Morpholine (-N-CH₂-) | ~ 45 - 55 |

Two-Dimensional NMR Techniques for Connectivity Confirmation

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. This would confirm the connectivity between the H-4 and H-5 protons on the pyridine ring and show the coupling between the adjacent methylene (B1212753) groups within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign each carbon signal based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique is invaluable for establishing the connectivity between different parts of the molecule, such as confirming the attachment of the morpholine ring to the C-2 position of the pyridine ring and the amine group to the C-3 position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The empirical formula of the compound is C₉H₁₂BrN₃O, with a molecular weight of approximately 258.12 g/mol .

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature would be the isotopic pattern characteristic of a monobrominated compound. Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), two peaks of almost equal intensity would be expected at m/z values corresponding to [C₉H₁₂⁷⁹BrN₃O]⁺ and [C₉H₁₂⁸¹BrN₃O]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition (C₉H₁₂BrN₃O).

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the bromine atom or cleavage of the morpholine ring. The observation of fragment ions corresponding to these losses would further support the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its primary amine, aromatic pyridine ring, ether, and C-Br bonds.

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring are expected just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group should be visible around 1580-1650 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations for the pyridine moiety are expected in the 1400-1600 cm⁻¹ region.

C-O Stretching: A strong band corresponding to the C-O-C ether stretch of the morpholine ring is anticipated in the 10

Advanced Chromatographic-Mass Spectrometric Coupling Techniques in Analysis

The definitive structural confirmation and purity assessment of novel synthetic compounds such as this compound rely heavily on the coupling of high-resolution chromatographic separation with sensitive mass spectrometric detection. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) are indispensable for providing detailed molecular weight information and structural insights through controlled fragmentation. While specific experimental data for this exact compound is not publicly available, a robust analytical approach can be devised based on the well-established principles of chromatography and mass spectrometry for analogous substituted aminopyridines.

Mass spectrometry provides unequivocal identification by determining the mass-to-charge ratio (m/z) of the parent molecule and its fragments. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the compound is expected to readily protonate, primarily at the pyridine nitrogen or the exocyclic amine, to form the pseudomolecular ion [M+H]+.

A key feature in the mass spectrum of this compound would be the characteristic isotopic signature of the bromine atom. Due to the nearly equal natural abundance of its two stable isotopes, 79Br and 81Br, any bromine-containing ion will appear as a pair of peaks (an isotopic doublet) separated by 2 m/z units, with a relative intensity ratio of approximately 1:1. This provides a clear marker for identifying the parent ion and any fragments that retain the bromine atom.

Tandem mass spectrometry (MS/MS) analysis, involving the isolation and fragmentation of the [M+H]+ ion, would offer conclusive structural evidence. The fragmentation pathways can be predicted based on the known behavior of similar chemical structures, such as aminopyridines and morpholine-containing aromatic compounds.

The primary fragmentation events anticipated for the [M+H]+ ion of this compound would likely involve the morpholine substituent, which is a common site for initial bond cleavages. The fragmentation of the morpholine ring typically proceeds through the loss of neutral molecules. Another expected fragmentation pathway is the cleavage of the C-N bond connecting the morpholine ring to the pyridine core. Alpha-cleavage adjacent to the amine groups is also a common fragmentation route for such compounds.

Based on these principles, a predicted fragmentation pattern and corresponding chromatographic parameters can be tabulated.

Interactive Data Table: Predicted Chromatographic and Mass Spectrometric Data

| Parameter | Predicted Value/Characteristic | Details |

| Chromatography | ||

| HPLC Column | C18 Reversed-Phase or Mixed-Mode Cation Exchange | Suitable for retaining and separating polar, basic compounds. |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile (B52724) + 0.1% Formic Acid | Gradient elution provides good separation and is MS-compatible. |

| Expected Retention | Moderate | The combination of polar groups and a brominated aromatic ring would result in moderate retention under reversed-phase conditions. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen atoms readily accept a proton. |

| Pseudomolecular Ion [M+H]+ | m/z 258/260 | Appears as an isotopic doublet with a ~1:1 intensity ratio due to the presence of 79Br and 81Br. |

Interactive Data Table: Predicted Major Fragment Ions in MS/MS Analysis of [M+H]+ (m/z 258/260)

| Predicted m/z of Fragment Ion | Proposed Lost Neutral Fragment | Structure of Fragment Ion | Notes |

| 227/229 | C2H5O | Loss of an ethylene (B1197577) oxide fragment from the morpholine ring. | Retains the bromine atom, thus appears as an isotopic doublet. |

| 201/203 | C3H5NO | Cleavage within the morpholine ring. | Retains the bromine atom, thus appears as an isotopic doublet. |

| 172/174 | C4H8NO (Morpholine radical) | Loss of the entire morpholine substituent. | Retains the bromine atom, thus appears as an isotopic doublet. |

| 171 | HBr | Loss of hydrogen bromide from the pyridine ring. | This would be a significant fragment, appearing as a single peak. |

| 86 | C5H4BrN2 | Cleavage resulting in the protonated morpholine fragment. | Appears as a single peak, as bromine is lost. |

This systematic approach, combining high-resolution liquid chromatography with detailed mass spectrometric fragmentation analysis, would be essential for the unambiguous structural elucidation and purity verification of this compound. The predictable isotopic patterns and fragmentation pathways provide a clear roadmap for its characterization.

Computational and Theoretical Investigations of 6 Bromo 2 Morpholin 4 Ylpyridin 3 Amine

In Silico Predictions of Reactivity and Selectivity in Chemical Transformations:This involves using computational models to predict how a molecule will behave in a chemical reaction, including identifying the most likely sites of reaction and predicting the major products.

Without access to published research that has performed these analyses on 6-Bromo-2-morpholin-4-ylpyridin-3-amine, any attempt to populate these sections would result in speculation.

Derivatives and Analogues of 6 Bromo 2 Morpholin 4 Ylpyridin 3 Amine: Design and Synthesis

Modifications at the Amino Group of 6-Bromo-2-morpholin-4-ylpyridin-3-amine

The primary amino group in this compound is a nucleophilic center that can readily participate in various chemical reactions. This functionality serves as a crucial handle for introducing structural diversity and modulating the physicochemical properties of the parent molecule.

The nucleophilic character of the 3-amino group allows for straightforward acylation and alkylation reactions. These modifications are fundamental in synthetic chemistry for creating amide and secondary or tertiary amine derivatives, respectively. nih.gov

Acylation is typically achieved by treating the parent compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of stable amide derivatives.

Alkylation involves the reaction of the amino group with alkyl halides or other alkylating agents. Reductive alkylation, which uses aldehydes or ketones in the presence of a reducing agent, is another common method that can convert the primary amine into secondary or tertiary amines while maintaining its charge state. nih.gov

Table 1: Examples of Acylation and Alkylation Reagents This table is generated based on common chemical reactions and does not represent experimentally verified outcomes for this specific compound.

| Reaction Type | Reagent Class | Specific Example | Resulting Functional Group |

|---|---|---|---|

| Acylation | Acyl Chloride | Acetyl chloride | Acetamide |

| Acylation | Anhydride | Acetic anhydride | Acetamide |

| Alkylation | Alkyl Halide | Methyl iodide | Methylamine (Secondary) |

| Reductive Alkylation | Aldehyde + Reducing Agent | Benzaldehyde + Sodium triacetoxyborohydride | Benzylamine (Secondary) |

The primary amino group of this compound can undergo condensation with carbonyl compounds to form Schiff bases. Schiff bases, which contain an azomethine (–C=N–) group, are formed by reacting a primary amine with an aldehyde or a ketone. mdpi.comnih.gov This reaction is a cornerstone in the synthesis of imine derivatives. nih.gov Aromatic aldehydes are often used to form stable Schiff bases due to the resulting conjugation. nih.gov

The synthesis of hydrazide-linked derivatives can also be envisioned. For instance, a multi-step process could involve reacting the amino group with a suitable reagent to introduce a hydrazide moiety, which can then be further derivatized, for example, by forming Schiff's bases with various aldehydes. mdpi.com

Table 2: Carbonyl Compounds for Schiff Base Formation This table is generated based on common chemical reactions and does not represent experimentally verified outcomes for this specific compound.

| Carbonyl Compound | Product Type |

|---|---|

| Benzaldehyde | Aromatic Schiff Base |

| 4-Methoxybenzaldehyde | Aromatic Schiff Base |

| Pyridine-2-carboxaldehyde | Heteroaromatic Schiff Base |

| Acetone | Aliphatic Schiff Base (Ketimine) |

The arrangement of the amino group at the C3 position adjacent to the morpholinyl substituent at the C2 position provides a structural motif similar to a 1,2-diamine system. This arrangement is highly suitable for cyclocondensation reactions with various electrophilic reagents containing two reactive centers. Such reactions are pivotal for constructing novel fused heterocyclic systems, thereby expanding the structural diversity of derivatives. Depending on the bielectrophilic partner, a range of fused heterocycles, such as imidazopyridines or pyrazinopyridines, can be synthesized.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position

The bromine atom at the C6 position of the pyridine (B92270) ring is a key functional group that enables a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably those catalyzed by palladium. scielo.brmdpi.com These cross-coupling reactions are indispensable tools in modern organic synthesis for constructing complex molecular architectures. rsc.org

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester. nih.govnih.gov This reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of many boronic acid reagents. nih.govtcichemicals.com For a substrate like this compound, the bromo group can be readily coupled with various aryl and heteroaryl boronic acids. nih.govmdpi.com The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, along with a base (e.g., K₃PO₄, Na₂CO₃) in a suitable solvent system. nih.govmdpi.com This method provides a direct route to biaryl and heteroaryl-substituted pyridine derivatives.

Table 3: Suzuki-Miyaura Coupling Partners and Catalytic Systems This table is generated based on established catalytic methods and does not represent experimentally verified outcomes for this specific compound.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Expected Product Class |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Aryl-substituted pyridine |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | Aryl-substituted pyridine |

| Thiophene-2-boronic acid | CataXCium A Pd G3 | K₃PO₄ | Dioxane | Heteroaryl-substituted pyridine |

| Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | Heteroaryl-substituted pyridine |

Beyond the Suzuki-Miyaura reaction, the bromo substituent facilitates other important palladium-catalyzed C-C bond formations, including the Sonogashira, Heck, and Stille couplings. youtube.com

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and a base like triethylamine. nih.govsoton.ac.uk This method allows for the direct introduction of an alkynyl moiety at the C6 position of the pyridine ring. soton.ac.uk

The Heck reaction is a palladium-catalyzed olefination that forms a C-C bond between an aryl halide and an alkene. scielo.br This reaction is a powerful tool for synthesizing vinylarenes and is widely applied in both academic and industrial settings. scielo.brrsc.org It enables the attachment of various substituted vinyl groups to the pyridine core.

The Stille coupling utilizes an organotin compound (organostannane) as the nucleophilic partner to couple with the organohalide. This reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a consideration.

Table 4: Overview of C-C Cross-Coupling Reactions This table is generated based on established catalytic methods and does not represent experimentally verified outcomes for this specific compound.

| Reaction Name | Coupling Partner | Typical Catalyst System | Resulting C-C Bond |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Et₃N | Pyridinyl-Alkynyl |

| Heck | Alkene (e.g., Styrene, Butyl acrylate) | Pd(OAc)₂, PPh₃, Et₃N | Pyridinyl-Vinyl |

| Stille | Organostannane (e.g., Tributyl(vinyl)tin) | Pd(PPh₃)₄ | Pyridinyl-Aryl/Vinyl/Alkyl |

Structural Variations within the Morpholine (B109124) Moiety

The morpholine ring is a common and versatile feature in many biologically active compounds, offering a combination of a secondary amine and an ether functional group within a six-membered ring. researchgate.net Its presence in this compound provides a key point for structural modification to explore the structure-activity relationship (SAR). The ability of the morpholine moiety to influence the potency of a molecule through interactions with target proteins, or to alter pharmacokinetic properties, has spurred chemists to develop various synthetic routes for its modification. e3s-conferences.org

One common approach to introducing structural diversity is the synthesis of substituted morpholines. This can be achieved through multi-step synthetic sequences starting from readily available precursors. For instance, 1,2-amino alcohols can be converted into a range of morpholine analogues. chemrxiv.org A variety of synthetic methods have been developed for the synthesis of morpholines, including intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes and photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes. organic-chemistry.org

In the context of this compound, variations to the morpholine ring could include the introduction of substituents at the 2, 3, 5, or 6 positions. For example, the synthesis of 3-substituted morpholines can be achieved through a tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates. organic-chemistry.org Such modifications can significantly impact the compound's conformational preferences and its interactions with biological targets.

Below is a table illustrating potential structural variations of the morpholine moiety in analogues of this compound.

| Modification Type | Example of Modified Moiety | Potential Impact |

| Alkyl Substitution | 2-Methylmorpholine | Alters steric profile and lipophilicity |

| Functional Group Addition | (Morpholin-3-yl)methanol | Introduces a hydrogen bonding group |

| Ring Atom Replacement | Thiomorpholine | Modifies electronic properties and H-bonding |

| Ring Atom Replacement | Piperazine | Introduces an additional site for substitution |

Strategic Design of Libraries of this compound Analogues

The systematic design and synthesis of compound libraries are a cornerstone of modern drug discovery. For a molecule like this compound, several strategic approaches can be employed to generate a diverse collection of analogues for biological screening.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to create novel compounds with improved properties while retaining the desired biological activity. nih.govresearchgate.net These techniques are particularly useful for navigating away from known patent space and for optimizing pharmacokinetic profiles. researchgate.net

Scaffold hopping involves replacing the core structure, or scaffold, of the molecule with a different one that maintains a similar three-dimensional arrangement of key functional groups. nih.gov In the case of this compound, the aminopyridine core could be replaced with other heterocyclic systems such as pyrimidine (B1678525), pyrazine, or even non-aromatic bicyclic systems. The goal is to identify new scaffolds that can present the morpholine and bromo substituents in a biologically relevant orientation.

Bioisosteric replacement focuses on substituting a specific functional group with another that has similar physical or chemical properties, leading to a comparable biological response. nih.gov This can be applied to various parts of the this compound structure. For example, the bromine atom could be replaced with other halogens (Cl, F) or with groups like CN or CF3 to modulate electronic and steric properties. The morpholine ring itself can be considered a bioisostere for other cyclic or acyclic aminoether groups. nih.gov

The following table provides examples of potential scaffold hops and bioisosteric replacements for this compound.

| Strategy | Original Moiety | Replacement Moiety | Rationale |

| Scaffold Hopping | 2-Aminopyridine | 4-Aminopyrimidine | Maintain relative vector of substituents |

| Bioisosteric Replacement | Bromo | Cyano (CN) | Similar size and electronic properties |

| Bioisosteric Replacement | Morpholine | N-methylpiperazine | Alter basicity and potential for substitution |

| Bioisosteric Replacement | Morpholine Oxygen | Sulfur (Thiomorpholine) | Modify hydrogen bonding and polarity |

Combinatorial Chemistry Approaches

Combinatorial chemistry provides a high-throughput method for synthesizing large numbers of compounds in a systematic manner. nih.gov This approach is ideal for creating a library of analogues based on the this compound scaffold. The general principle involves combining a set of diverse building blocks in a repetitive and systematic way. nih.gov

For this specific compound, a combinatorial library could be designed by varying the substituents at different positions of the pyridine ring and the morpholine moiety. A common strategy is to use a central scaffold and attach various R-groups. For instance, the 3-amino group could be acylated or alkylated with a variety of reagents, and the bromine at the 6-position could be used as a handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a wide range of aryl, heteroaryl, or alkyl groups. nih.gov

A hypothetical combinatorial library design for this compound analogues is presented in the table below.

| Scaffold Position | Building Block Set 1 | Building Block Set 2 | Building Block Set 3 |

| R1 (at position 6) | Phenylboronic acid | Thiophene-2-boronic acid | Cyclopropylboronic acid |

| R2 (at 3-amino) | Acetyl chloride | Benzoyl chloride | Methane-sulfonyl chloride |

| R3 (on morpholine) | (starting from substituted morpholine) | H | 2-Methyl |

By combining these building blocks, a large and diverse library of compounds can be rapidly synthesized and screened for desired biological activities. The use of mixture-based synthetic combinatorial libraries can further enhance the rate of discovery by allowing the assessment of millions of compounds through the testing of a much smaller number of samples. nih.gov

Biological Activity and Pharmacological Potential of 6 Bromo 2 Morpholin 4 Ylpyridin 3 Amine Derivatives

Exploration of Derivatives as Inhibitors of Specific Biological Targets

The structural features of 6-Bromo-2-morpholin-4-ylpyridin-3-amine make its derivatives promising candidates for the inhibition of various enzymes and kinases involved in pathological processes.

Kinase Inhibition Profiles (e.g., PI3Kα, Aurora Kinases, VEGFR2, Tyrosine Kinases)

While specific studies on the kinase inhibition profiles of direct derivatives of this compound are not extensively available in the current literature, the core structure is present in numerous compounds designed as kinase inhibitors. The morpholine (B109124) and pyridine (B92270) moieties are common features in inhibitors of phosphoinositide 3-kinases (PI3Ks), Aurora kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and various tyrosine kinases.

For instance, the morpholine ring is a key component in many PI3K inhibitors, contributing to their binding affinity and pharmacokinetic properties. nih.gov Similarly, pyridine-based scaffolds are prevalent in a multitude of VEGFR-2 inhibitors. nih.govnih.gov Bromo-substituted pyrimidine (B1678525) analogues have also been investigated as potent tyrosine kinase inhibitors. acs.orgnih.gov The presence of these key pharmacophores within the this compound structure suggests that its derivatives could be rationally designed to target these important enzyme families. However, without direct experimental data, the specific inhibitory activities remain speculative.

Enzyme Inhibition Studies (e.g., Antiurease Activity, Adenosine (B11128) Kinase)

Antiurease Activity:

Derivatives of the closely related compound, 6-morpholin-4-ylpyridin-3-amine, have been synthesized and evaluated for their antiurease activity. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of diseases caused by Helicobacter pylori. A study involving the synthesis of various azole-containing derivatives of 6-morpholin-4-ylpyridin-3-amine revealed significant urease inhibitory potential. nih.gov

One of the most potent compounds identified was a 1,3-thiazole derivative, which demonstrated an IC50 value of 2.37 ± 0.19 μM against urease. nih.gov The general structure of these derivatives starts with the formation of 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide from 6-morpholin-4-ylpyridin-3-amine, which is then further modified. nih.gov

Adenosine Kinase Inhibition:

A derivative of 6-morpholin-4-ylpyridin-3-amine has been identified as a key structural element in a potent, non-nucleoside inhibitor of adenosine kinase (AK). nih.gov The compound, 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine, demonstrated significant inhibitory activity against AK. nih.gov Adenosine kinase is a crucial enzyme in the regulation of adenosine levels, a purine (B94841) nucleoside with important physiological functions. Inhibitors of AK are being investigated for their potential in treating pain, inflammation, and neurodegenerative disorders. The study highlighted the importance of the 7-pyridylmorpholine substituted ring system for the compound's activity. nih.gov

Evaluation of Antimicrobial Properties

Derivatives of 6-morpholin-4-ylpyridin-3-amine have been investigated for their efficacy against various microbial pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

A study on newly synthesized morpholine derivatives containing an azole nucleus, derived from 6-morpholin-4-ylpyridin-3-amine, reported their in vitro antibacterial activity. nih.gov The compounds were tested against a panel of Gram-positive and Gram-negative bacteria. While many of the synthesized compounds showed limited activity, some derivatives exhibited notable efficacy against Mycobacterium smegmatis. nih.gov

The following table summarizes the antibacterial activity of selected derivatives.

Antifungal Activity Assessment

The same study that investigated antibacterial properties also assessed the antifungal activity of the 6-morpholin-4-ylpyridin-3-amine derivatives against Candida albicans and Saccharomyces cerevisiae. nih.gov Several of the synthesized compounds displayed activity against these fungal strains, although generally at higher concentrations. nih.gov

The antifungal activity of these derivatives is summarized in the table below.

Biofilm Inhibition Studies

Specific studies on the biofilm inhibition properties of direct derivatives of this compound are limited in the reviewed literature. However, the broader class of 2-aminopyrimidine (B69317) derivatives, which share some structural similarities, have been shown to possess anti-biofilm properties. nih.gov For example, certain analogues have demonstrated efficient inhibition of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that derivatives of this compound could be promising candidates for the development of agents that target bacterial biofilms, a key factor in chronic and recurrent infections. Further research in this area is warranted to explore this potential.

Investigation of Anticancer Activity in Cellular Models

The evaluation of the anticancer potential of novel compounds relies heavily on in vitro studies using established cancer cell lines. These cellular models provide a crucial initial assessment of a compound's ability to inhibit cancer cell growth and elucidate its mechanism of action.

While direct studies on the antiproliferative effects of this compound derivatives on the human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MDA-MB-231) cell lines are not extensively documented in publicly available literature, the broader class of pyridine and quinazoline (B50416) derivatives, which share structural similarities, has shown significant activity against these and other cancer cell lines.

For instance, a closely related compound, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) , which shares the 6-bromo and 2-morpholinyl substitutions, has demonstrated notable antiproliferative activity. nih.gov Studies on leukemia cell lines, such as L1210, HL-60, and U-937, revealed that BMAQ caused a significant, dose-dependent decrease in the number of viable cells. nih.gov This suggests that the core structure containing the bromo- and morpholino-substituted aromatic ring is a key contributor to its cytotoxic effects.

Furthermore, various other pyridine derivatives have been reported to exhibit antiproliferative activity against a range of cancer cell lines, including those of the breast and liver. researchgate.net For example, certain novel pyridine derivatives have shown potent cytotoxic effects against the HepG2 cell line. researchgate.net Similarly, studies on the MDA-MB-231 cell line, a model for triple-negative breast cancer, have identified pyridine derivatives with significant antiproliferative activity. mdpi.com The antiproliferative activity of these compounds is often quantified by their IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of the cell population.

| Compound Class | Cell Line | Reported Activity | Reference |

|---|---|---|---|

| 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) | Leukemia (L1210, HL-60, U-937) | Dose-dependent decrease in cell number | nih.gov |

| Pyridine Derivatives | HepG2 (Liver Cancer) | Potent cytotoxic effects | researchgate.net |

| Pyridine Derivatives | MDA-MB-231 (Breast Cancer) | Significant antiproliferative activity | mdpi.com |

Understanding the mechanism by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. Two of the most common mechanisms are the induction of apoptosis (programmed cell death) and the modulation of the cell cycle.

Apoptosis Induction:

Research on the structurally similar quinazoline derivative, BMAQ, has shown that it induces cell death through apoptosis. nih.gov This was confirmed by several experimental observations, including DNA fragmentation and the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov Many other pyridine derivatives have also been found to induce apoptosis in cancer cells. For instance, studies on certain 3-cyano-2-substituted pyridines in MCF-7 breast cancer cells have demonstrated their ability to induce apoptotic morphological changes and upregulate the expression of pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2. nih.gov The induction of apoptosis by these compounds often involves the mitochondrial pathway, characterized by the release of cytochrome c. nih.gov

Cell Cycle Modulation:

In addition to apoptosis, disruption of the normal cell cycle progression is another key strategy for anticancer drug action. The cell cycle is a series of events that leads to cell division and replication. Many anticancer agents function by arresting the cell cycle at specific checkpoints, such as G1, S, or G2/M phase, thereby preventing the proliferation of cancer cells.

Studies on various pyridine derivatives have revealed their ability to modulate the cell cycle. For example, certain 2-substituted pyridines have been shown to arrest MCF-7 breast cancer cells in the G1 phase of the cell cycle. nih.gov This is often accompanied by the increased expression of cell cycle inhibitors like p21 and p27, and reduced expression of cyclin-dependent kinases (CDKs) such as CDK2 and CDK4. nih.gov Other pyridine derivatives have been found to cause cell cycle arrest at the M-phase or the G2/M phase in different cancer cell lines. nih.govnih.govmdpi.com

| Compound/Derivative Class | Mechanism of Action | Observed Effects | Reference |

|---|---|---|---|

| 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) | Apoptosis Induction | DNA fragmentation, Caspase-3 activation | nih.gov |

| 3-Cyano-2-substituted Pyridines | Apoptosis Induction & Cell Cycle Modulation | Upregulation of Bax and p53, Downregulation of Bcl-2, G1 phase arrest | nih.gov |

| Various Pyridine Derivatives | Cell Cycle Modulation | Arrest at G1, S, or G2/M phases | nih.govnih.govmdpi.com |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule, researchers can identify key structural features responsible for its potency and selectivity.

For pyridine derivatives, SAR studies have revealed several important trends. The nature and position of substituents on the pyridine ring can have a profound impact on their antiproliferative activity. nih.gov

For instance, the presence of certain functional groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups has been shown to enhance the antiproliferative activity of pyridine derivatives. nih.gov Conversely, the introduction of halogen atoms or bulky groups can sometimes lead to a decrease in activity. nih.gov The morpholine group, present in the parent compound, is a common feature in many kinase inhibitors and is often associated with improved pharmacological properties. mdpi.com The bromine atom at the 6-position is also a common feature in many biologically active molecules and can influence the electronic properties and binding interactions of the compound.

In the broader context of fused heterocyclic systems containing a pyridine ring, SAR studies have provided valuable insights. For example, in a series of pyrido[2,3-d]pyrimidines, the presence of a morpholine moiety was found to be important for activity. nih.gov

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.govnih.gov This model can then be used to virtually screen large compound libraries to identify new potential drug candidates.

For kinase inhibitors, a common class of anticancer drugs that pyridine derivatives often target, pharmacophore models typically include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. nih.govnih.gov These features are crucial for the ligand to bind effectively to the ATP-binding pocket of the kinase.

For example, a pharmacophore model developed for a series of cytotoxic quinolines with tubulin inhibitory activity identified three hydrogen bond acceptors and three aromatic rings as key features. nih.gov Similarly, a structure-based pharmacophore model for Akt2 inhibitors highlighted the importance of three hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic group, and one positive ionic charge for inhibitory activity. nih.gov Such models can guide the rational design of new and more potent derivatives of this compound by ensuring that the designed molecules possess the necessary pharmacophoric features for optimal interaction with their biological target.

In Vitro Biological Screening Methodologies

The initial evaluation of the anticancer activity of novel compounds is typically performed using a variety of in vitro screening methodologies. These assays are designed to be rapid, cost-effective, and suitable for high-throughput screening of large numbers of compounds.

Commonly used in vitro screening assays for anticancer agents include:

MTT Assay: This is a colorimetric assay that measures cell viability. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

SRB (Sulphorhodamine B) Assay: This is another colorimetric assay used to determine cell density, based on the measurement of cellular protein content. The SRB dye binds to basic amino acids in cellular proteins, and the amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony. It is a measure of the long-term survival and reproductive integrity of cells after exposure to a cytotoxic agent.

Apoptosis Assays: These assays are used to determine if a compound induces programmed cell death. Common methods include Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry, TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, and caspase activity assays.

Cell Cycle Analysis: This is typically performed using flow cytometry after staining the cells with a DNA-binding dye such as propidium iodide. The analysis of the DNA content allows for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

These in vitro screening methodologies provide valuable preliminary data on the anticancer potential of compounds like the derivatives of this compound, guiding further preclinical and clinical development.

Future Perspectives and Emerging Research Directions

Development of Advanced Synthetic Methodologies for 6-Bromo-2-morpholin-4-ylpyridin-3-amine and its Derivatives

The creation of diverse libraries of this compound derivatives hinges on the development of more efficient, robust, and versatile synthetic methods. Future research is focusing on moving beyond traditional multi-step syntheses towards more sophisticated and streamlined approaches.

Key emerging methodologies include:

Late-Stage Functionalization: Developing reactions that allow for the modification of the core scaffold in the final steps of a synthetic sequence. This enables the rapid generation of a wide array of analogues from a common intermediate, which is crucial for structure-activity relationship (SAR) studies. Techniques like C-H activation will be instrumental.

Flow Chemistry: Utilizing continuous-flow reactors can offer significant advantages over batch processing, including improved reaction control, enhanced safety, and the ability to scale up production more easily. This is particularly relevant for optimizing reaction conditions for key steps, such as amination or cross-coupling reactions. georgiasouthern.edu

Photoredox and Electrocatalysis: These modern catalytic methods operate under mild conditions and can enable unique chemical transformations that are difficult to achieve with traditional thermal methods. numberanalytics.com They offer new avenues for functionalizing the pyridine (B92270) ring or introducing novel substituents. numberanalytics.com

Diversity-Oriented Synthesis (DOS): This strategy aims to create structurally complex and diverse small molecules from simple starting materials. researchgate.net Applying DOS principles will allow for the exploration of a much broader chemical space around the this compound scaffold, potentially leading to the discovery of compounds with entirely new biological activities. researchgate.net

Table 1: Comparison of Synthetic Methodologies

| Methodology | Advantages | Potential Application for Target Scaffold |

|---|---|---|

| Late-Stage Functionalization | Rapid diversification of analogues, efficient SAR exploration. | Introduction of various groups at the C-5 position by replacing bromine. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Optimization of the amination step with morpholine (B109124). |

| Photoredox/Electrocatalysis | Mild reaction conditions, novel transformations. numberanalytics.com | Access to novel derivatives through radical-mediated pathways. numberanalytics.com |

| Diversity-Oriented Synthesis | Exploration of broad chemical space, discovery of new scaffolds. researchgate.net | Generation of complex polycyclic structures from the core pyridine ring. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by significantly accelerating the design-make-test-analyze cycle. ijirt.orgmdpi.com For the this compound scaffold, these computational tools can be applied in several impactful ways.

Predictive Modeling: ML algorithms can be trained on existing data to build models that predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and potential toxicity of novel, virtual analogues. nih.govmdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the core scaffold. nih.gov By providing the model with desired properties, such as high potency for a specific target and low predicted toxicity, it can generate novel chemical structures that medicinal chemists can then synthesize and test. mdpi.com

Target Identification and Validation: AI can analyze vast biological datasets to identify and validate novel biological targets for which derivatives of this compound might be effective. nih.gov This opens up new therapeutic areas for this chemical class.

Exploration of Novel Biological Targets for this compound Analogues

While existing research has identified certain biological targets, the full therapeutic potential of this scaffold is likely much broader. The unique combination of a substituted pyridine ring and a morpholine moiety makes it a candidate for interacting with a wide range of biological macromolecules. rsc.orgresearchgate.net

Future research will likely focus on screening libraries of its analogues against new and challenging targets, including:

Kinases: Analogues have shown promise as adenosine (B11128) kinase inhibitors. nih.gov This activity can be expanded to other kinase families implicated in cancer, inflammation, and neurodegenerative diseases.

Epigenetic Targets: Molecules that can modulate the activity of enzymes involved in epigenetic regulation (e.g., histone deacetylases, methyltransferases) are of high interest. The scaffold could be adapted to target the binding sites of these enzymes.

Protein-Protein Interactions (PPIs): Disrupting PPIs is a challenging but promising therapeutic strategy. The scaffold could serve as a starting point for designing molecules that can bind to the interface of two interacting proteins.

Ion Channels and GPCRs: These membrane proteins are critical drug targets. High-throughput screening of derivatives against panels of ion channels and G-protein coupled receptors could uncover unexpected activities.

One study found that a complex derivative, 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine, acts as a non-nucleoside inhibitor of adenosine kinase. nih.gov This highlights the potential of the core structure in modulating enzyme activity. Further exploration could involve screening against other purinergic signaling targets.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve efficiency. rsc.org The synthesis of this compound and its derivatives can benefit significantly from these approaches.

Emerging green strategies include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for the use of less hazardous solvents. researchgate.netrsc.org This has been successfully applied to the synthesis of various heterocyclic compounds. rasayanjournal.co.innih.gov

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives like ionic liquids, supercritical fluids, or water.

Heterogeneous Catalysis: Employing solid-supported catalysts simplifies product purification as the catalyst can be easily filtered off and potentially recycled, reducing waste. numberanalytics.comrsc.org

Multicomponent Reactions (MCRs): Designing synthetic routes where three or more reactants are combined in a single step to form the final product. MCRs are highly atom-economical and reduce the number of synthetic steps and purification processes required. nih.gov

Table 2: Green Chemistry Approaches in Synthesis

| Green Approach | Principle | Benefit for Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Reduced reaction times and energy consumption. researchgate.net |

| Heterogeneous Catalysis | Catalyst is in a different phase than reactants. | Easy catalyst removal and recycling. rsc.org |

| Multicomponent Reactions | Multiple reactants in a single step. | High atom economy, reduced waste. nih.gov |

| Biocatalysis | Use of enzymes as catalysts. | High selectivity, mild conditions, biodegradable. rsc.org |

Role of the this compound Scaffold in New Material Science Applications

Beyond its biomedical potential, the this compound scaffold possesses electronic and structural features that make it an intriguing candidate for applications in material science. The functionalized pyridine core is a common component in materials designed for optoelectronic applications. researchgate.netrsc.org

Future research could explore:

Organic Light-Emitting Diodes (OLEDs): The pyridine ring can be modified to tune the electronic properties of the molecule, potentially leading to the development of new emitters or host materials for OLEDs. researchgate.net The bromine atom serves as a convenient handle for further modification via cross-coupling reactions to build more complex, conjugated systems.

Organic Photovoltaics (OPVs): The electron-deficient nature of the pyridine ring can be exploited to create new acceptor materials for use in organic solar cells.

Sensors: By attaching specific functional groups, derivatives could be designed to act as chemosensors, where binding to a target analyte induces a change in fluorescence or color.

Functional Polymers: The molecule can be used as a monomer to be incorporated into polymers. The specific substitutions on the pyridine ring could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, or electronic characteristics. nih.govnih.gov

The exploration of these diverse research avenues will undoubtedly lead to a deeper understanding of the this compound scaffold and pave the way for novel discoveries in both medicine and material science.

Q & A

(Basic) What are the common synthetic routes for preparing 6-Bromo-2-morpholin-4-ylpyridin-3-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a brominated pyridine precursor (e.g., 6-bromo-2-chloropyridin-3-amine) can react with morpholine under reflux in a polar aprotic solvent (e.g., THF or DMF) with a base (e.g., K₂CO₃) to replace the chloro or bromo substituent with morpholine . Optimization includes:

- Temperature control : Prolonged heating (e.g., 80–100°C for 12–24 hours) improves substitution efficiency.

- Solvent selection : DMF enhances solubility of aromatic intermediates compared to THF.

- Purification : Recrystallization from dichloromethane/hexane mixtures removes unreacted morpholine and salts .

(Advanced) How do steric and electronic effects influence the regioselectivity of morpholine incorporation into halogenated pyridine derivatives like this compound?

Methodological Answer:

The bromine at the 6-position exerts an electron-withdrawing effect, activating the adjacent C-2 position for nucleophilic substitution. Morpholine’s nucleophilicity is moderated by steric hindrance from its bulky oxygen-containing ring. Computational modeling (e.g., DFT) can predict charge distribution, showing higher electron density at C-2, favoring substitution . Experimental validation involves comparing reaction rates of bromo vs. chloro analogs and analyzing byproducts via GC-MS or HPLC .

(Basic) What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR : H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and morpholine’s CH₂ groups (δ 3.5–3.7 ppm). C NMR confirms quaternary carbons adjacent to bromine (~105–110 ppm) .

- Mass spectrometry : ESI-MS or EI-MS detects the molecular ion peak (expected m/z ~286 for C₉H₁₁BrN₄O) and bromine’s isotopic signature .

- X-ray crystallography : SHELXL refines crystal structures to validate bond lengths and angles, particularly the Br–C and morpholine ring geometry .

(Advanced) How should researchers resolve discrepancies between theoretical and experimental spectral data for this compound?

Methodological Answer:

Systematic steps include:

Re-synthesis : Confirm purity via HPLC (>98%) to rule out impurities .

2D NMR : Use HSQC and HMBC to assign ambiguous peaks and verify coupling patterns .

Crystallographic validation : Compare experimental X-ray data (e.g., C–Br bond length ~1.9 Å) with DFT-optimized structures .

Isotopic labeling : Introduce N or C labels to track unexpected shifts in NMR .

(Basic) What purification strategies are effective for removing brominated byproducts during synthesis?

Methodological Answer:

- Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–50%) to separate brominated impurities.

- Recrystallization : Dissolve the crude product in hot DCM, then layer with hexane to precipitate pure product .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve halogenated contaminants .

(Advanced) How does the bromine substituent affect the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

The C-6 bromine acts as a leaving group in Suzuki-Miyaura couplings. Its reactivity is higher than chloro analogs due to weaker C–Br bonds (bond dissociation energy ~65 kcal/mol vs. ~81 kcal/mol for C–Cl). Optimize with:

- Catalyst selection : Pd(PPh₃)₄ for aryl boronic acids at 80°C .

- Solvent/base system : DME/Na₂CO₃ aqueous solution enhances transmetallation.

- Monitoring : Track bromide release via ion chromatography to confirm completion .

(Basic) What stability considerations are critical for storing this compound?

Methodological Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromine moiety .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the morpholine ring.

- Degradation analysis : Periodically check via TLC or LC-MS for decomposition products (e.g., de-brominated analogs) .

(Advanced) How can computational methods predict the biological target affinity of this compound derivatives?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., p38 MAPK), leveraging the morpholine’s hydrogen-bonding capacity .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme assays .

- MD simulations : Assess conformational stability of the morpholine ring in aqueous vs. lipid bilayer environments .

(Advanced) What strategies enable selective functionalization of the morpholine ring without disrupting the pyridine core?

Methodological Answer:

- Protection/deprotection : Temporarily mask the pyridine amine with Boc groups before alkylating the morpholine oxygen .

- Microwave-assisted synthesis : Short, high-temperature pulses (150°C, 10 min) favor selective acylation of the morpholine nitrogen .

- Chelation-directed C–H activation : Use Pd(OAc)₂ with directing groups (e.g., pyridines) to modify morpholine’s CH₂ units .

(Basic) How can researchers validate the crystallinity and polymorphism of this compound?

Methodological Answer:

- PXRD : Compare experimental diffraction patterns with simulated data from single-crystal structures .

- DSC : Identify melting points and polymorph transitions (e.g., Form I vs. Form II) by heating at 10°C/min .

- SHELXL refinement : Resolve disorder in morpholine ring conformations using anisotropic displacement parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.